

Comparative Analysis of ^1H and ^{13}C NMR Spectral Data for Substituted Acetophenones

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Compound of Interest

Compound Name:	1-(2-Bromo-5-nitrophenyl)ethanone
Cat. No.:	B3148593

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This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for **1-(2-Bromo-5-nitrophenyl)ethanone** and related alternative compounds. Due to the limited availability of public experimental spectral data for **1-(2-Bromo-5-nitrophenyl)ethanone**, this guide presents predicted data for the target compound alongside experimental data for structurally similar molecules: 2-bromo-1-(4-chlorophenyl)ethanone and 1-(3-bromo-5-nitrophenyl)ethanone. This comparison offers valuable insights into the influence of substituent positioning on the chemical shifts in ^1H and ^{13}C NMR spectroscopy, which is crucial for researchers, scientists, and professionals in drug development for the structural elucidation of novel compounds.

Data Presentation: ^1H and ^{13}C NMR Spectral Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for the compared compounds. The data for 2-bromo-1-(4-chlorophenyl)ethanone is experimentally derived, while the data for 1-(3-bromo-5-nitrophenyl)ethanone is predicted, providing a useful, albeit theoretical, comparison point.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Proton Environment	Multiplicity	Approximate Chemical Shift (δ , ppm)
1-(2-Bromo-5-nitrophenyl)ethanone (Predicted)	Aromatic Protons	Multiplet	7.5 - 8.5
Methyl Protons (CH_3)	Singlet	2.5 - 2.7	
2-bromo-1-(4-chlorophenyl)ethanone e (Experimental) ^[1]	Aromatic Protons	Doublet ($J=8.8$ Hz)	7.94
Aromatic Protons	Doublet ($J=8.8$ Hz)	7.48	
Methylene Protons (CH_2)	Singlet	4.42	
1-(3-Bromo-5-nitrophenyl)ethanone (Predicted) ^[2]	Aromatic Protons	Multiplet	7.5 - 8.5
Methyl Protons (CH_3)	Singlet	2.5 - 2.7	

Table 2: ^{13}C NMR Spectral Data Comparison

Compound	Carbon Environment	Approximate Chemical Shift (δ , ppm)
1-(2-Bromo-5-nitrophenyl)ethanone (Predicted)	Carbonyl Carbon (C=O), Aromatic Carbons	(Not available)
2-bromo-1-(4-chlorophenyl)ethanone (Experimental) ^[1]	Carbonyl Carbon (C=O)	190.2
Aromatic Carbon (C-Cl)	140.5	
Aromatic Carbon	132.2	
Aromatic Carbon	130.3	
Aromatic Carbon	129.2	
Methylene Carbon (CH ₂)	30.4	
1-(3-Bromo-5-nitrophenyl)ethanone (Predicted) ^[2]	Carbonyl Carbon (C=O), Aromatic Carbons	(Not available)

Experimental Protocols

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory procedures.^{[3][4][5]}

1. Sample Preparation:

- Weighing the Sample: Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.^[4]
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent is critical as its residual signal will be present in the spectrum.

- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.
- Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure the solution height is around 4-5 cm.[4]
- Internal Standard (Optional): Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.[6]

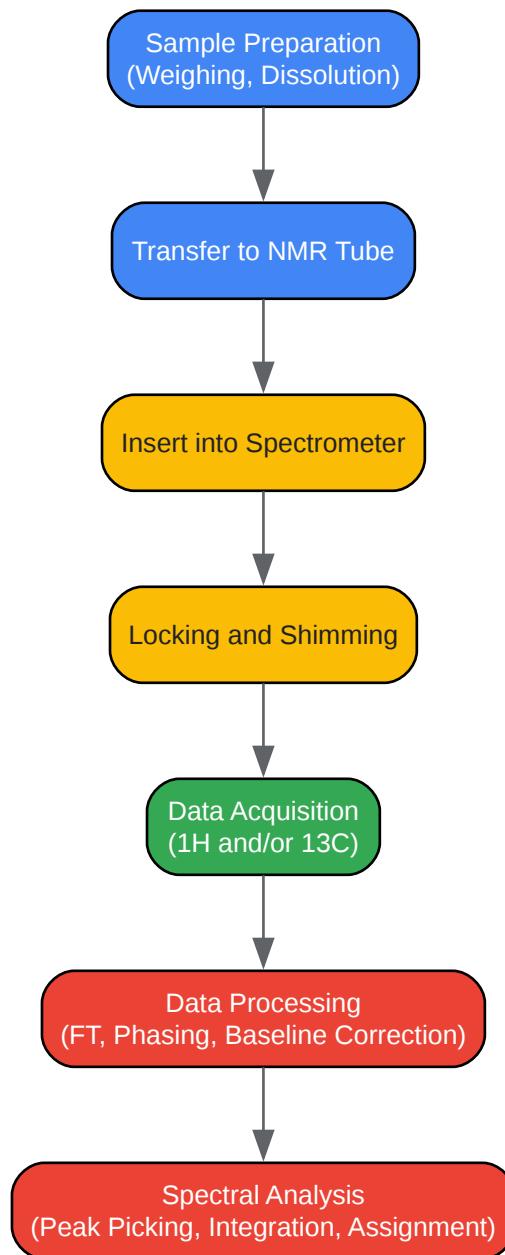
2. NMR Spectrometer Operation:

- Instrument Setup: The prepared NMR tube is placed in a spinner and inserted into the NMR spectrometer's magnet.
- Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp resonance signals.[4]
- Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[4]
- Data Acquisition:
 - For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include the spectral width, number of scans (typically 8-16), and relaxation delay.
 - For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum by removing C-H coupling. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[7]
- Data Processing: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. This is followed by phase correction and baseline correction to produce the final NMR spectrum.

Visualizations

The following diagrams illustrate the chemical structures of the compared compounds and a typical workflow for NMR spectral acquisition.

Caption: Molecular structures of the target and alternative compounds.



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Caption: General workflow for NMR data acquisition and analysis.

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